2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one
Description
Contextualization of Fluorinated Ketones in Modern Organic Synthesis and Materials Science
Fluorinated ketones are a class of compounds that have garnered considerable attention in organic synthesis and materials science. The introduction of a fluorine atom into a ketone molecule can profoundly alter its physical, chemical, and biological properties. sapub.orgscispace.com As the most electronegative element, fluorine exerts a strong inductive effect, which can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov However, the reactivity is not solely governed by simple electronegativity; conformational effects and orbital overlap also play a crucial role. nih.gov
The unique properties imparted by fluorine make fluorinated ketones valuable building blocks for creating complex molecules, including pharmaceuticals and agrochemicals. sapub.orgalfa-chemistry.com For instance, p-fluoroacetophenone is a precursor for synthesizing anticancer drugs like cabazitaxel (B1684091) and various psychotropic medications. alfa-chemistry.com The synthesis of α-fluoroketones can be achieved through various methods, including the direct fluorination of ketones using electrophilic fluorinating agents like Selectfluor®, or from the isomerization of allylic alcohols followed by a reaction with an electrophilic fluorine source. sapub.orgorganic-chemistry.org These synthetic strategies provide access to a wide array of fluorinated structures for further chemical exploration.
Significance of Cyclopropyl (B3062369) Moieties and α-Halocarbonyl Compounds as Building Blocks
The cyclopropyl group is a highly valued structural motif in medicinal chemistry and drug design. scientificupdate.comiris-biotech.de Its rigid, three-membered ring structure introduces conformational constraints that can help position other pharmacophoric groups for optimal binding to biological targets. iris-biotech.deacs.org Key features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms, shorter and stronger C-C and C-H bonds, and an enhanced π-character in its C-C bonds. acs.orgnih.gov These properties are leveraged in drug development to enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability. acs.orgnih.gov The replacement of other alkyl groups, such as an isopropyl group, with a cyclopropyl ring can also reduce lipophilicity and block sites of metabolic oxidation. iris-biotech.dehyphadiscovery.com
Similarly, α-halocarbonyl compounds, including α-haloketones, are exceptionally versatile building blocks in organic synthesis. nih.govnih.gov The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—makes them highly reactive towards various nucleophiles. nih.govresearchgate.net This dual reactivity allows for their use in the construction of a wide range of complex molecules and particularly in the synthesis of N-, S-, and O-containing heterocycles, many of which exhibit significant biological activity. nih.govresearchgate.net The development of greener and more efficient methods for synthesizing these crucial intermediates has been a focus of substantial research over the past two decades. nih.gov
Overview of Research Trajectories for 2-Cyclopropyl-1-(2-fluorophenyl)ethan-1-one and Related Structures
Research involving this compound is predominantly linked to its role as a key intermediate in the multistep synthesis of Prasugrel. hsppharma.com Prasugrel is an antiplatelet agent used to prevent thrombosis. guidechem.com The synthesis of Prasugrel involves the chemical modification of this compound, highlighting the compound's industrial and pharmaceutical importance.
A significant area of research has focused on the efficient synthesis of halogenated derivatives of this ketone, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 2-chloro-2-(2-fluorophenyl)-1-cyclopropylethanone. google.comgoogle.com These α-haloketones are critical precursors that react with other heterocyclic intermediates to build the final drug structure. googleapis.com Various methods have been developed for this halogenation step, aiming to improve yield and purity while minimizing side reactions, such as the formation of di-halogenated byproducts. google.com For example, one patented method involves using halogenated hydantoin (B18101) and a radical initiator under light irradiation to achieve high purity and yield, making the process suitable for industrial-scale production. google.com Another related structure, 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, is a degradation impurity of Prasugrel, and its synthesis from this compound using an oxidant like selenium dioxide is important for quality control and research purposes. guidechem.com
Delimitation of Scope: Focus on Fundamental Chemical Research and Synthetic Utility
This article will strictly focus on the fundamental chemical aspects and synthetic utility of this compound. The discussion will be centered on its chemical properties, synthesis, and its application as a building block in organic chemistry. It will detail the significance of its structural components—the fluorinated ketone and the cyclopropyl moiety—in the context of modern synthetic strategies. In adherence to the specified scope, this article will not include information regarding the dosage, administration, safety profiles, or adverse effects of any related pharmaceutical products. The primary objective is to provide a thorough and scientifically accurate overview of the compound from the perspective of a research chemist.
Compound Data
Below are tables detailing the properties of this compound and its key bromo-derivative.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 150322-73-9 | hsppharma.com |
| Molecular Formula | C11H11FO | uni.lutradeindia.com |
| Molar Mass | 178.20 g/mol | tradeindia.com |
| Appearance | Pale Yellow Oil | hsppharma.com |
| Boiling Point | 253.6°C at 760 mmHg | hsppharma.com |
| Density | 1.192 g/cm³ | hsppharma.com |
| Melting Point | 38-40 °C | tradeindia.com |
| Property | Value | Reference |
|---|---|---|
| CAS Number | 204205-33-4 | echemi.comchemicalbook.com |
| Molecular Formula | C11H10BrFO | chemicalbook.com |
| Formula Weight | 257.1 g/mol | chemicalbook.com |
| Boiling Point | 293.0°C at 760 mmHg | echemi.com |
| Density | 1.574 g/cm³ (Predicted) | chemicalbook.com |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | chemicalbook.com |
Properties
CAS No. |
1425367-26-5 |
|---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
SEHRZRHVXLAWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropyl 1 2 Fluorophenyl Ethan 1 One
Historical and Classical Synthetic Routes
The foundational synthetic strategies for 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one and its immediate precursors primarily rely on well-established organic reactions. These classical routes, including Grignard reactions and Friedel-Crafts acylations, have been refined to enhance their practicality. Subsequent α-halogenation of the resulting ketone is a critical step to introduce a reactive handle for further molecular elaboration.
Grignard reagents are fundamental in the formation of the carbon-carbon bond that connects the cyclopropyl (B3062369) and 2-fluorobenzyl moieties of the target molecule. A prevalent method involves the synthesis of the precursor, cyclopropyl 2-fluorobenzyl ketone, by reacting a Grignard reagent, typically formed from 2-fluorobenzyl bromide or the more economical 2-fluorobenzyl chloride, with a cyclopropane-containing electrophile.
Initial approaches often utilized cyclopropanecarbonitrile. In this process, magnesium metal reacts with the 2-fluorobenzyl halide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to generate the 2-fluorobenzyl magnesium halide. This Grignard reagent then undergoes nucleophilic addition to the nitrile carbon of cyclopropanecarbonitrile. The resulting imine intermediate is subsequently hydrolyzed, usually with an aqueous ammonium (B1175870) chloride solution, to yield the desired ketone. These reactions, often conducted at the boiling point of diethyl ether, have reported yields in the range of 69-70%.
Optimization efforts have focused on improving efficiency and reducing the cost of reagents. One significant improvement involves the use of cyclopropanecarboxylic acid dialkylamides, such as cyclopropanecarboxylic acid dimethylamide, in place of the nitrile. This modification has been shown to double the reaction yield when using the Grignard reagent derived from 2-fluorobenzyl chloride. Further refinements include using isopropylmagnesium chloride as a base to facilitate the reaction between an o-fluoro acid sodium salt and an ethylene-acetic acid methyl ester, a method that successfully halves the consumption of the Grignard reagent.
| Reactants | Reagents | Solvent | Conditions | Yield |
| 2-Fluorobenzyl bromide, Cyclopropanecarbonitrile | Mg | Diethyl ether | Reflux | ~70% |
| 2-Fluorobenzyl chloride, Cyclopropanecarbonitrile | Mg | Diethyl ether | Reflux | ~69% |
| 2-Fluorobenzyl chloride, Cyclopropanecarboxylic acid dimethylamide | Mg, I₂ | tert-Butyl methyl ether / THF | Reflux | High |
| o-Fluoro-acid, Cyclopropyl methyl ester | Isopropylmagnesium bromide | Triethylamine, Pyridine, Toluene | - | High |
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. In the context of synthesizing this compound, this would typically involve the reaction of fluorobenzene (B45895) with a cyclopropylacetyl halide or anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich fluorobenzene ring to form the ketone. However, the direct Friedel-Crafts acylation to produce the target ketone is not widely documented in the literature, likely due to potential challenges such as regioselectivity and the reactivity of the cyclopropyl group under strong acidic conditions.
An analogous and more practically applied condensation reaction involves the acylation of a 2-fluorophenylacetic acid ester with cyclopropane (B1198618) carbonyl chloride under basic conditions. This method circumvents the harsh conditions of traditional Friedel-Crafts reactions. The process begins with the acylation of the ester, followed by hydrolysis and decarboxylation to yield the cyclopropyl-2-(2-fluorophenyl) ethanone. This route offers a viable alternative for constructing the core structure of the target molecule.
The α-position to the carbonyl group in this compound is readily halogenated to provide a key intermediate for further synthesis, notably for the drug Prasugrel. The primary challenge in this step is to achieve selective mono-halogenation at the benzylic position without side reactions, such as di-halogenation or halogenation of the aromatic ring. Various halogenating agents and reaction conditions have been explored to control this selectivity.
Sulfuryl chloride (SO₂Cl₂) is a potent reagent for the α-chlorination of ketones. The reaction can proceed via either a radical or an ionic pathway. For α-chlorination of aralkyl ketones, the reaction is often initiated by light or a radical initiator. However, the use of sulfuryl chloride presents several challenges. A significant issue is the potential for over-halogenation, leading to the formation of 2,2-dichloro-2-(2-fluorophenyl)-1-cyclopropylethanone as a byproduct, which can lower the yield of the desired mono-chloro product to 70-80%. Furthermore, sulfuryl chloride is a highly corrosive and irritating substance, posing health risks to workers and requiring careful handling and specialized equipment, which can be disadvantageous for large-scale industrial production. The reaction also produces corrosive byproducts, HCl and SO₂, which must be neutralized.
A more controlled method for α-halogenation involves the use of halogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or the corresponding dichloro derivative, in the presence of a radical initiator. This approach offers a milder alternative to sulfuryl chloride. The reaction is typically carried out by dissolving 2-(2-fluorophenyl)-1-cyclopropylethanone in a suitable solvent, followed by the addition of the halogenated hydantoin (B18101) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is often promoted by light irradiation from sources such as fluorescent or incandescent lamps. This method has been reported to produce the desired 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone with a purity exceeding 90%, which can often be used in subsequent steps without extensive purification. The milder reaction conditions help to minimize the formation of di-halogenated byproducts.
N-Bromosuccinimide (NBS) is the most widely documented reagent for the selective α-bromination of this compound. This reaction is typically performed under free-radical conditions, often initiated by benzoyl peroxide or AIBN. The choice of solvent and the presence of catalysts can significantly influence the reaction's efficiency and regioselectivity.
To enhance the selectivity for α-bromination over aromatic ring bromination, various catalytic systems have been developed. For instance, the use of catalysts like Montmorillonite K-10 clay or acidic alumina (B75360) in methanol (B129727) has been shown to exclusively favor the formation of the α-bromo product in high yields. These solid-supported catalysts are often inexpensive, reusable, and facilitate a simpler work-up procedure. Another green approach involves using KH₂PO₄ as a recyclable catalyst in ethanol, which also provides excellent yields of the monobrominated product. The mode of NBS addition, such as portion-wise addition, has also been found to improve yields by maintaining a low concentration of bromine radicals, thereby suppressing side reactions.
| Ketone Substrate | Brominating Agent | Catalyst / Initiator | Solvent | Conditions | Yield |
| Cyclopropyl-2-fluorobenzyl ketone | NBS | Benzoyl Peroxide | Carbon Tetrachloride | - | ~67% |
| Aralkyl Ketones | NBS | Montmorillonite K-10 | Methanol | 60-65 °C | Good |
| Aralkyl Ketones | NBS | Acidic Al₂O₃ | Methanol | Reflux | High (89%) |
| Aralkyl Ketones | NBS | KH₂PO₄ | Ethanol | Reflux | Excellent (96%) |
| Cyclopropyl-2-fluorobenzyl ketone | Bromine | - | Methanol / Dichloromethane | 0-5 °C | 88% |
α-Halogenation Strategies and Selectivity Control
Modern and Sustainable Synthetic Innovations
Recent innovations in organic synthesis have provided new avenues for the construction of complex molecules like this compound. These methods prioritize efficiency, atom economy, and the reduction of hazardous waste, aligning with the principles of green chemistry.
Catalysis is at the forefront of modern synthetic chemistry, offering pathways that are more efficient and selective than stoichiometric reactions.
Transition Metal Catalysis
Transition metal catalysis, particularly with palladium and rhodium, offers powerful tools for the formation of the key carbon-carbon bonds within the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are industry standards for creating aryl-ketone structures. In a hypothetical application to this synthesis, a 2-fluorophenylboronic acid could be coupled with a cyclopropyl acyl derivative under palladium catalysis. This approach is noted for its high regioselectivity, tolerance of a wide range of functional groups, and the use of commercially available, non-toxic reagents, making it suitable for industrial applications.
Rhodium-catalyzed reactions are particularly renowned for the formation of cyclopropane rings. tue.nl These methods often involve the reaction of a diazo compound with an alkene, mediated by a chiral rhodium catalyst to achieve high stereoselectivity. tue.nl While many traditional syntheses of this compound build upon pre-existing cyclopropyl moieties, rhodium-catalyzed cyclopropanation represents a modern alternative for constructing this strained ring system with high precision.
| Catalytic Approach | Metal/Catalyst Type | Relevant Reaction | Potential Advantages |
| Cross-Coupling | Palladium (e.g., PdCl₂(PPh₃)₂) | Suzuki-Miyaura Coupling | High functional group tolerance, high regioselectivity, mild reaction conditions. |
| Cyclopropanation | Rhodium (e.g., Rh₂(OAc)₄) | Carbene transfer to alkene | High stereoselectivity, efficient formation of cyclopropane ring. |
Organocatalysis
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of synthetic chemistry. It offers advantages such as lower toxicity, reduced cost, and stability compared to many metal-based catalysts. While the literature extensively covers the organocatalytic rearrangement of cyclopropyl ketones for the synthesis of other heterocyclic structures, specific applications of organocatalysis for the direct synthesis of this compound are not yet prominently documented. However, the principles of organocatalysis, such as enamine or iminium ion activation, present significant potential for future development of novel, enantioselective routes to this and related cyclopropyl ketone structures.
Flow chemistry, or continuous manufacturing, is increasingly being adopted by the pharmaceutical industry to enhance safety, efficiency, and scalability. flinders.edu.au In a flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time.
Photochemical Synthesis
Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reactivity not accessible through thermal methods. A notable innovation in the synthesis of derivatives of this compound is the use of a photochemical pathway for its α-halogenation. A patented method describes the reaction of the starting ketone with a halogenated hydantoin in the presence of a radical initiator under light irradiation. wipo.int This approach is advantageous as it proceeds under moderate conditions and reduces the formation of di-halogenated side products, which are often problematic in traditional methods. wipo.int This leads to a product with over 90% purity that can often be used in subsequent steps without extensive purification, a significant benefit for industrial production. wipo.int
More advanced research has explored the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov These cutting-edge methods use a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, to construct complex cyclopentane (B165970) structures with high stereocontrol. nih.gov This demonstrates the potential of photochemistry to not only facilitate reactions but also to control the three-dimensional structure of the products.
| Photochemical Halogenation of this compound | |
| Starting Material | This compound |
| Reagents | Halogenated Hydantoin (e.g., Dibromohydantoin), Radical Initiator (e.g., Benzoyl Peroxide) |
| Conditions | Light Irradiation (e.g., fluorescent lamp), 0-100 °C |
| Solvent | Methanol or Dichloromethane |
| Key Advantage | High purity (>90%), reduced side reactions (e.g., di-halogenation) |
| Reference | CN102643180B |
Electrochemical Synthesis
Electrochemical synthesis uses electricity to drive redox reactions, offering a green and powerful alternative to conventional chemical reagents. This technique can minimize waste by replacing stoichiometric oxidants or reductants with electrons. While specific electrochemical routes for the synthesis of this compound are not yet established in the literature, the potential is significant. For example, electrosynthesis could be applied to key steps in the synthetic sequence, such as the controlled oxidation or reduction of precursors, under mild conditions and with high selectivity. The development of chiral electrosynthesis also opens possibilities for producing enantiomerically pure intermediates for pharmaceutical use. electrosynthesis.com
Scalability Considerations and Process Optimization for Academic and Industrial Relevance
Translating a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, including changes in reaction kinetics, heat transfer, and impurity profiles. Process optimization is therefore critical to ensure the final method is safe, cost-effective, and produces the target compound with consistently high purity.
For this compound and its derivatives, significant process optimization has been documented, particularly concerning the subsequent bromination step, which is crucial for the synthesis of Prasugrel. One key finding in scaling up this process was the negative impact of ether solvents (like diethyl ether or THF), which were found to contribute to the formation of impurities in large-scale production. A revised industrial process strictly excludes these solvents.
Furthermore, meticulous optimization of reaction conditions such as temperature and molar ratios is essential. For example, in a half-industrial scale synthesis producing over 17 kg of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, the bromination of the parent ketone was carefully controlled by the gradual addition of bromine over 2-2.5 hours while maintaining the temperature at 0-5°C. This precise control successfully minimized the formation of a key dibromo impurity to less than 0.05%, a critical requirement for producing a high-purity active pharmaceutical ingredient.
| Parameter | Laboratory Scale | Optimized Industrial Scale (Example) | Rationale for Optimization |
| Batch Size | Grams | 17.8 kg | Demonstrate scalability and process robustness. |
| Solvent | Ether solvents often used | Methanol, Dichloromethane | Avoid ether-related impurity formation on a large scale. |
| Temperature Control | Variable | Strictly maintained at 0-5°C during bromination | Minimize side reactions and by-product (e.g., dibromo) formation. |
| Reagent Addition | Often rapid | Slow, gradual addition (2-2.5 hours) | Control exothermicity and improve selectivity. |
| Impurity Profile | Higher impurity levels may be acceptable | Key impurities controlled to <0.05% | Meet stringent regulatory requirements for pharmaceutical intermediates. |
This rigorous approach to process optimization highlights the importance of re-evaluating and adapting laboratory procedures to meet the distinct demands of academic and industrial-scale synthesis, ensuring the production of high-quality chemical intermediates.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 1 2 Fluorophenyl Ethan 1 One
Reactivity at the Carbonyl Center
The ketone moiety is a primary site of reactivity, susceptible to attack by nucleophiles and capable of facilitating reactions at the adjacent α-carbon through enol or enolate intermediates.
Nucleophilic Additions and Reductions (Beyond simple product formation)
While specific mechanistic studies detailing nucleophilic additions and reductions for 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one are not extensively documented in the reviewed literature, its reactivity can be inferred from the general behavior of aryl cyclopropyl (B3062369) ketones. The carbonyl carbon is electrophilic and will react with various nucleophiles. For instance, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to convert the ketone to the corresponding alcohol, 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-ol. The stereochemical outcome of such reductions could be influenced by the steric bulk of the adjacent cyclopropyl and 2-fluorophenyl groups, potentially favoring the formation of one diastereomer over another. Similarly, the addition of organometallic reagents, such as Grignard or organolithium compounds, would lead to the formation of tertiary alcohols. The intricacies of these reactions, including facial selectivity and the potential for competing side reactions involving the cyclopropyl ring under certain conditions, remain a subject for detailed investigation.
Condensation and α-Functionalization Reactions (e.g., Enolization-based transformations)
The carbon atom alpha to the carbonyl group is activated and can be functionalized through enol or enolate intermediates. A significant application of this reactivity is the α-halogenation of this compound to produce 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. google.com
The mechanism of α-halogenation can proceed through either an acid-catalyzed enol pathway or a base-mediated enolate pathway. fiveable.mewikipedia.orglibretexts.org In the radical-initiated method, a halogen radical abstracts an α-hydrogen, facilitated by the stability of the resulting α-carbonyl radical, which is then trapped by a halogen. This process highlights the utility of enolization-based strategies for the selective functionalization of this molecule.
| Method | Reagents | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Radical Halogenation | Halogenated Hydantoin (B18101) (e.g., Dibromohydantoin), Radical Initiator | Light Irradiation | High purity (>90%) mono-halogenated product. Minimal side reactions. | google.com |
| Chlorination | Sulfuryl Chloride | Stirring at 0-5°C | Lower purity (70-80%) due to formation of di-chloro byproduct. | google.com |
Transformations Involving the Cyclopropyl Moiety
The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, providing a powerful synthetic pathway to linear, functionalized carbon chains. This reactivity is particularly pronounced in cyclopropyl ketones, where the carbonyl group activates the C–C bonds of the ring.
Ring-Opening Reactions: Selective Cleavage and Difunctionalization
Transition metal catalysis has enabled the selective cleavage and difunctionalization of the cyclopropyl ring in ketones like this compound. These reactions are powerful tools for converting an accessible cyclic carbon skeleton into a more complex acyclic one. nih.govacs.org A notable advancement is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of chlorotrimethylsilane (B32843) (TMSCl). This process results in the formation of 1,3-difunctionalized, ring-opened silyl (B83357) enol ethers. nih.govnih.gov
Ligand-Metal Cooperation in C-C Activation
The mechanism of the nickel-catalyzed ring-opening reaction is a prime example of ligand-metal cooperation. nih.govnih.gov It deviates from established pathways such as simple oxidative addition. acs.org Extensive experimental and theoretical studies have shown that a redox-active ligand, specifically a terpyridine (tpy) ligand, plays a crucial role in activating the cyclopropyl C–C bond. nih.govacs.orgnih.gov
The catalytic cycle is initiated by the reduction of a (tpy)Ni(II) precatalyst to a (tpy•–)Ni(I) species. nih.gov This reduced complex, in concert with the activation of the ketone's carbonyl oxygen by a silyl Lewis acid (derived from TMSCl), facilitates the C–C bond cleavage. nih.gov The process does not involve a formal oxidative addition to a Ni(0) center. Instead, it proceeds through a concerted, asynchronous ring-opening transition state. nih.govnih.gov This key step involves charge transfer from the redox-active terpyridine ligand to the substrate, leading to the formation of a homoallyl nickel(II) intermediate. chemrxiv.org This intermediate is then intercepted by an organozinc reagent in a transmetalation-reductive elimination sequence to yield the final cross-coupled product. nih.govnih.gov This cooperative mechanism allows for the selective cleavage and functionalization of the C–C bond under conditions where other methods might fail. acs.org
| Step | Description | Key Species Involved | Reference |
|---|---|---|---|
| 1. Catalyst Activation | Two-electron reduction of the (tpy)Ni(II)Cl₂ precatalyst. | Zn metal, (tpy)Ni(II)Cl₂ | chemrxiv.org |
| 2. Substrate Activation | Interaction of the ketone with a silyl Lewis acid (TMS+). | Cyclopropyl ketone, TMSCl, ZnX₂ | nih.gov |
| 3. C–C Bond Cleavage | Concerted asynchronous ring-opening via a transition state involving the reduced catalyst and activated substrate. | (tpy•–)Ni(I), Silyl-activated ketone | nih.govnih.gov |
| 4. Cross-Coupling | The resulting alkylnickel(II) intermediate engages with an organozinc reagent. | Alkylnickel(II) intermediate, Organozinc reagent (RZnX) | nih.govnih.gov |
Stereodefined Ring-Opening for Acyclic Stereocontrol
A significant advantage of this ligand-metal cooperative strategy is its ability to translate the stereochemistry of the starting material into the acyclic product. nih.gov Since many substituted, stereodefined cyclopropyl ketones are readily accessible, this method provides a powerful route to acyclic molecules with controlled stereocenters. chemrxiv.org The regio- and stereo-specific nature of the C–C activation and subsequent functionalization allows for the predictable synthesis of complex products that are challenging to access through other means, such as conventional conjugate addition reactions. nih.govchemrxiv.org This stereocontrol is critical in the synthesis of complex natural products and pharmaceutical intermediates. nih.gov
Cycloaddition Reactions of the Cyclopropane (B1198618) Ring
The strained three-membered ring of the cyclopropyl group in this compound can participate in various cycloaddition reactions. These reactions are driven by the release of ring strain, which is more than 100 kJ mol−1. nih.govresearchgate.net The presence of the electron-withdrawing keto group activates the cyclopropane ring, rendering it susceptible to nucleophilic attack and subsequent ring-opening. This activation facilitates its participation as a three-carbon (C3) synthon in cycloaddition reactions.
Common types of cycloaddition reactions involving activated cyclopropanes include [3+2], [4+2], and [5+2] cycloadditions, leading to the formation of five-, six-, and seven-membered ring systems, respectively. libretexts.orglibretexts.orgnih.gov For instance, in a [3+2] cycloaddition, the cyclopropane ring reacts with a two-atom component (dipolarophile) to form a five-membered ring. marquette.edursc.org The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the cyclopropane and the reacting partner, as well as the reaction conditions.
While specific examples solely detailing this compound in cycloaddition reactions are not extensively documented in the provided search results, the general reactivity of donor-acceptor (D-A) cyclopropanes provides a strong basis for its expected behavior. The 2-fluorophenyl ketone moiety acts as the acceptor, polarizing the cyclopropane ring and making it electrophilic. nih.govresearchgate.net This polarization directs the regioselectivity of the cycloaddition.
Complex Multicomponent and Cascade Reactions
The unique combination of functional groups in this compound makes it an ideal candidate for complex multicomponent and cascade reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.govmdpi.comrsc.org
A cascade reaction involving this molecule could be initiated by the ring-opening of the cyclopropane ring, generating a reactive intermediate. mdpi.comnih.govresearchgate.net This intermediate could then undergo a series of intramolecular or intermolecular reactions, leading to the formation of intricate polycyclic structures. For example, a nucleophilic attack on the cyclopropane ring could generate an enolate, which could then participate in an intramolecular aldol (B89426) or Michael addition, followed by further transformations. The presence of the fluorophenyl ring also opens up the possibility of incorporating C-F activation steps within a cascade sequence.
Multicomponent reactions, where three or more reactants combine in a single operation, could also be designed around this scaffold. mdpi.com The carbonyl group, the activated cyclopropane ring, and the potential for C-F activation provide multiple points of reactivity that can be exploited in the design of such reactions.
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic and thermodynamic studies provide valuable insights into the reaction pathways, transition states, and the relative stability of intermediates and products. mdpi.comekb.eg For cycloaddition reactions, kinetic studies can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cnresearchgate.net For instance, a concerted [3+2] cycloaddition would involve a single transition state, whereas a stepwise mechanism would involve the formation of a zwitterionic or diradical intermediate. marquette.edu
The thermodynamics of the reaction are governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. nih.gov The high ring strain of the cyclopropane ring provides a significant enthalpic driving force for ring-opening reactions. nih.govresearchgate.net
Experimental techniques such as calorimetry can be used to measure the enthalpy of reaction (ΔH). mdpi.com Computational methods, such as Density Functional Theory (DFT), are also powerful tools for elucidating reaction mechanisms, calculating activation energies, and predicting the thermodynamic favorability of different reaction pathways. ekb.eg These studies can reveal whether a reaction is under kinetic or thermodynamic control, which is crucial for controlling the product distribution. researchgate.netnih.gov
The following table summarizes hypothetical kinetic and thermodynamic parameters for a generic ring-opening reaction of a donor-acceptor cyclopropane, which can be considered analogous to the behavior of this compound.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the ring-opening reaction. | 15 - 30 kcal/mol |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant to the transition state. | 14 - 29 kcal/mol |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactant to the transition state. Negative values suggest a more ordered transition state. | -10 to +10 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactant to the transition state; determines the reaction rate. | 20 - 35 kcal/mol |
| Enthalpy of Reaction (ΔHrxn) | The overall change in enthalpy for the ring-opening reaction. Highly negative due to release of ring strain. | -25 to -40 kcal/mol |
Intermediates Identification and Trapping Experiments
The mechanistic pathways of reactions involving this compound are dictated by the presence of several reactive sites, most notably the α-carbon positioned between the carbonyl group and the 2-fluorophenyl ring. Investigations into its chemical transformations, particularly in the synthesis of pharmaceutical intermediates like those for Prasugrel, suggest the formation of key transient species. While explicit "trapping experiments" designed solely to isolate these intermediates are not extensively detailed in the public literature, the reaction conditions and resulting products provide strong evidence for their formation. The primary intermediates implicated in its reactivity are α-carbon radicals and enolates.
α-Carbon Radical Intermediate in Halogenation Reactions
The synthesis of α-halogenated derivatives of this compound is a critical step in various synthetic routes. google.com The conditions employed for these reactions are characteristic of free-radical pathways. youtube.comyoutube.com For instance, the bromination of the parent ketone using N-bromosuccinimide (NBS) is carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and often under light irradiation. google.comgoogle.com
This process is understood to proceed through a classic three-step radical chain mechanism:
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating or light exposure to form primary radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The highly reactive bromine radical abstracts the most labile hydrogen atom from this compound. The hydrogen at the α-carbon is particularly susceptible to abstraction because the resulting radical is stabilized by both the adjacent carbonyl group and the 2-fluorophenyl ring. This step generates a resonance-stabilized α-carbon radical intermediate. This radical then reacts with another molecule of NBS to yield the α-brominated product and a new bromine radical, which continues the chain reaction. youtube.comyoutube.com
Termination: The reaction is concluded when any two radical species combine, terminating the chain. youtube.com
The formation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone as the specific product is compelling evidence for the transient existence of the α-carbon radical. google.com Dichlorinated byproducts can also form, suggesting the high reactivity of the intermediate. google.com
| Reactant | Halogenating Agent | Initiator/Condition | Solvent | Inferred Intermediate | Key Product (Evidence) |
|---|---|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride | α-Carbon Radical | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
| This compound | Sulfuryl Chloride | Light Irradiation | Dichloromethane | α-Carbon Radical | 2-Chloro-2-(2-fluorophenyl)-1-cyclopropylethanone |
Enolate Intermediate Formation
The α-hydrogen of this compound is acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effects of the adjacent carbonyl group. libretexts.org In the presence of a suitable base, this proton can be abstracted to form a nucleophilic enolate intermediate. wikipedia.orgyoutube.com While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation, weaker bases such as alkoxides can also generate the enolate in equilibrium. libretexts.org
The resulting enolate anion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This ambident nucleophilicity allows it to react with electrophiles at either the carbon or the oxygen, although reactions at the α-carbon are more common in synthetic applications like alkylation and condensation. youtube.com
Reactions such as the aldol condensation or Claisen-Schmidt condensation, which would involve the reaction of this enolate with another carbonyl compound, are mechanistically reliant on the formation of this intermediate. The successful synthesis of more complex molecules starting from this compound under basic conditions implicitly confirms the formation and reactivity of its enolate.
| Reactant | Base | Solvent | Proposed Intermediate | Potential Subsequent Reaction |
|---|---|---|---|---|
| This compound | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | Lithium Enolate | Alkylation, Aldol Condensation |
| This compound | Sodium Ethoxide | Ethanol | Sodium Enolate (in equilibrium) | Claisen-Schmidt Condensation |
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic products like 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments such as Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) with high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as definitive proof of product identity.
For this compound (molecular formula C₁₁H₁₁FO), HRMS would be used to confirm the successful synthesis by matching the experimentally observed exact mass with the theoretically calculated mass. This high level of mass accuracy (often within 5 ppm) helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass. researchgate.net Furthermore, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of a reaction in real-time, identifying intermediates, byproducts, and the final product within a complex mixture. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation by correlating fragment ions to specific substructures of the molecule.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FO | Determines the elemental makeup of the compound. |
| Calculated Exact Mass ([M+H]⁺) | 179.0867 | Theoretical mass of the protonated molecule. |
| Observed Exact Mass ([M+H]⁺) | 179.0865 | Experimentally measured mass, confirming elemental composition. |
| Mass Accuracy | -1.1 ppm | High accuracy provides high confidence in the assigned formula. |
| Key MS/MS Fragments (m/z) | 123.0451 (C₇H₄FO⁺), 95.0339 (C₆H₄F⁺) | Corresponds to the loss of the cyclopropylmethyl group and subsequent loss of CO, confirming connectivity. |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy offers a powerful, non-destructive method to map the intricate network of atomic connections and spatial relationships within a molecule.
While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals across a second frequency dimension. libretexts.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl (B3062369) ring and between the methylene protons adjacent to the carbonyl group and the cyclopropyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov It allows for the unambiguous assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings, typically over two to three bonds, between protons and carbons. This is crucial for identifying quaternary carbons (like the carbonyl carbon and the fluorophenyl carbon attached to the carbonyl group) and for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and to carbons within the cyclopropyl and phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov NOESY is particularly useful for determining stereochemistry and preferred conformations. In this molecule, NOESY could reveal through-space interactions between the protons on the cyclopropyl ring and the ortho-protons of the fluorophenyl ring, providing insight into the molecule's spatial arrangement.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies neighboring protons (e.g., within the cyclopropyl ring). |
| HSQC | ¹H ↔ ¹³C (¹J) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Establishes long-range connectivity across the molecular framework. |
| NOESY | ¹H ↔ ¹H (Through Space) | Reveals spatial proximity, aiding in conformational analysis. |
Molecules are not static; they undergo various dynamic processes such as bond rotations and conformational changes. Dynamic NMR (DNMR) is used to study these processes when their rates are comparable to the NMR timescale. rsc.org For this compound, restricted rotation around the single bonds, particularly the aryl-C(O) bond, could lead to the existence of different conformers at low temperatures. By acquiring NMR spectra at variable temperatures, one can observe changes in the signals, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of these conformational exchange processes.
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org Its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm. wikipedia.orgslideshare.net
In the context of this compound, the single fluorine atom would produce a sharp signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides a sensitive probe of the electronic effects within the molecule. thermofisher.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, etc.) provides additional structural information and aids in the assignment of the ¹H and ¹³C NMR spectra. During a reaction, monitoring the ¹⁹F NMR spectrum can be a clean and simple way to follow the conversion of a fluorine-containing starting material to the fluorine-containing product, as their chemical shifts are typically well-separated. huji.ac.il
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Reaction Mixtures
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. mdpi.comtaylorfrancis.com These methods are excellent for identifying the functional groups present in a sample. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Other key absorbances would include C-H stretches for the aromatic and cyclopropyl groups, aromatic C=C stretching bands, and a C-F stretching vibration.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The symmetric vibrations of the cyclopropyl ring and the aromatic ring would be readily observable.
The combination of IR and Raman is powerful for analyzing complex reaction mixtures, as their selection rules differ, providing a more complete vibrational profile of the molecule. mdpi.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Ketone | C=O Stretch | ~1690 | IR (Strong), Raman (Moderate) |
| Aromatic Ring | C-H Stretch | >3000 | IR (Moderate), Raman (Strong) |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | IR & Raman (Variable) |
| Cyclopropyl | C-H Stretch | ~3100 | IR (Moderate) |
| Fluorophenyl | C-F Stretch | ~1250-1100 | IR (Strong) |
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure and Conformation
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. researchgate.net While obtaining suitable crystals of the target compound itself can sometimes be challenging, preparing a crystalline derivative or a co-crystal can provide an avenue for analysis. mdpi.com
This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. benthamopen.com For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution and reveal its preferred conformation in the solid state. This data would show the relative orientations of the cyclopropyl and fluorophenyl groups with respect to the central carbonyl moiety. Such information is invaluable for validating computational models and understanding intermolecular interactions, such as packing forces, within the crystal lattice.
Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity)
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds, particularly those that are intermediates in the synthesis of active pharmaceutical ingredients. For this compound, a key intermediate in the synthesis of the antiplatelet agent Prasugrel, High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is an indispensable analytical technique. asianpubs.org Chiral HPLC allows for the effective separation and quantification of the individual enantiomers, which is crucial as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. vt.edu
The enantioselective separation of this compound has been successfully achieved using polysaccharide-based chiral stationary phases. These CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in resolving a wide range of racemic compounds. nih.gov
Detailed research findings have demonstrated the effective separation of the enantiomers of this compound using a ChiralPAK-AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support. In one such study, a baseline resolution of the enantiomers was achieved, allowing for accurate determination of the enantiomeric excess (ee). researchgate.net
The chromatographic conditions for this separation are outlined in the table below:
| Parameter | Condition |
| Stationary Phase | ChiralPAK-AD (250 mm x 4.6 mm I.D.) |
| Mobile Phase | 100% Methanol (B129727) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Sample Concentration | 100 mg/mL in Methanol |
| Column Temperature | 30 °C |
| This interactive table summarizes the HPLC conditions for the chiral separation of this compound. |
Under these conditions, the separation of the racemic mixture was accomplished, enabling the purification and subsequent analysis of the individual enantiomers. The results from a preparative separation study highlight the efficacy of this method. researchgate.net
| Enantiomer | Enantiomeric Purity (% ee) | Recovery Yield (%) |
| Desired Enantiomer | 98.2 | ~96.8 |
| Undesired Enantiomer | 97.6 | - |
| This interactive table presents the results of the preparative chiral HPLC purification of this compound enantiomers. |
The high enantiomeric purity and recovery yield underscore the suitability of chiral HPLC for both analytical and preparative scale applications involving this compound. The ability to resolve and quantify the enantiomers with high accuracy is fundamental for ensuring the stereochemical integrity of the final pharmaceutical product, Prasugrel.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. nanobioletters.com DFT has gained prominence due to its high accuracy in molecular analysis for polyatomic molecules. nanobioletters.com
Molecular Geometry: The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure on the potential energy surface. For 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly used for such optimizations. researchgate.net The resulting optimized geometry provides the most stable arrangement of the atoms in the molecule.
Interactive Data Table: Predicted Geometric Parameters for this compound This table presents typical parameters that would be determined through DFT calculations. The values are illustrative of expected results from such a study.
Electronic Structure: DFT calculations also provide a detailed picture of the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactivity. nanobioletters.com
Interactive Data Table: Calculated Electronic Properties for this compound This table outlines key electronic properties derived from DFT calculations and their significance.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, calculate activation energies, and characterize the structures of transient intermediates and transition states. researchgate.net
For a molecule like this compound, this analysis could be applied to understand its synthesis or its degradation pathways. For example, in a synthetic step involving the introduction of the cyclopropyl (B3062369) group, calculations could compare different mechanistic possibilities. The process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which corresponds to a first-order saddle point on the potential energy surface. The energy difference between the reactants and the TS defines the activation energy barrier, a key determinant of the reaction rate. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified TS correctly connects the reactant and product states.
Interactive Data Table: Key Parameters in a Computed Reaction Pathway This table shows the essential energetic data obtained from a theoretical reaction pathway analysis.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and determine their relative energies. researchgate.net The function of a molecule is intrinsically tied to its conformational flexibility and adaptability. researchgate.net
Computational methods can systematically scan the rotation of key dihedral angles—for instance, the angle between the phenyl ring and the carbonyl group, and the angle between the carbonyl group and the cyclopropyl moiety—to map the conformational energy landscape. nih.gov This mapping reveals the energy barriers between different conformers and allows for the calculation of their equilibrium populations based on the Boltzmann distribution. The lowest energy conformation is the most populated and generally dictates the observed properties of the molecule, but higher energy conformers can be important in reaction dynamics.
Interactive Data Table: Illustrative Conformational Analysis of this compound This table provides a hypothetical example of the results from a conformational analysis, showing the relative stability of different spatial arrangements.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant strength of quantum chemical calculations is their ability to predict spectroscopic properties, which can be directly compared with experimental data for validation. researchgate.net A good correlation between theoretical and experimental results lends confidence to the computational model. nanobioletters.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are invaluable for assigning peaks in experimental spectra.
Vibrational Spectroscopy (IR & Raman): Calculations of the second derivatives of energy with respect to atomic positions yield vibrational frequencies and intensities, which correspond to peaks in infrared (IR) and Raman spectra. Calculated frequencies are often multiplied by an empirical scaling factor to correct for anharmonicity and other systematic errors. mdpi.com
UV-Vis Spectroscopy: Electronic excitation energies, which correspond to absorption bands in UV-Vis spectra, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method provides information about the nature of electronic transitions within the molecule.
Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data This table format is typically used to validate computational models by comparing calculated spectroscopic parameters against measured values.
Design of Novel Catalytic Systems and Reaction Pathways through Computational Methods
Beyond analyzing existing molecules and reactions, computational chemistry serves as a powerful predictive tool for the de novo design of catalysts and the discovery of new reaction pathways. mdpi.com This approach can accelerate the development of more efficient, selective, and sustainable chemical syntheses.
For the synthesis of this compound, computational methods could be used to design an optimal catalyst for a key reaction, such as the cyclopropanation step. This involves a screening process where the performance of various candidate catalysts is evaluated theoretically. nih.gov Key performance indicators, or "descriptors," such as the calculated activation energy for the rate-limiting step, are used to rank the catalysts. nih.gov This computational screening can narrow down a large pool of potential catalysts to a few promising candidates for experimental validation, saving significant time and resources.
This design strategy often relies on the "volcano plot" paradigm, which posits that the ideal catalyst binds reactants and intermediates neither too strongly nor too weakly. nih.gov DFT calculations can determine these binding energies to position candidate catalysts on such a plot and predict their relative activity. Furthermore, computation allows for the exploration of entirely novel, non-intuitive reaction pathways that might offer advantages over traditional methods.
Interactive Data Table: Conceptual Computational Screening of Catalysts This table illustrates how computational data can be used to screen and identify promising catalysts for a specific reaction, such as a key step in the synthesis of the title compound.
Applications As a Key Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Ketones and Alcohols
The ketone functional group in 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one is a primary site for chemical modification, enabling its conversion into more complex ketones and various alcohol derivatives.
Oxidation to Diketones: The carbon atom adjacent to the carbonyl group (the α-carbon) can be oxidized to yield a diketone. For instance, using an oxidizing agent like selenium dioxide in an acetic acid-water solution, this compound is converted into 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione. guidechem.com This diketone is a significant degradation impurity of the pharmaceutical agent Prasugrel, and its controlled synthesis is vital for analytical and quality control purposes in the pharmaceutical industry. guidechem.comhsppharma.com
Reduction to Alcohols: Standard reduction reactions can convert the ketone group into a secondary alcohol. This transformation introduces a new chiral center, opening pathways to stereoselective synthesis. The resulting alcohol, 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-ol, can serve as a building block for esters, ethers, and other functional groups, further expanding the synthetic diversity derived from the parent ketone. While the related compound 1-cyclopropyl-2-(4-fluorophenyl)ethanone (B116892) is known to undergo reduction to its corresponding alcohol, this reaction is a fundamental transformation applicable to ketones of this class.
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Selenium dioxide (SeO₂) | 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | Diketone |
| This compound | Sodium borohydride (B1222165) (NaBH₄) or similar reducing agent | 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-ol | Secondary Alcohol |
Formation of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Pyridazines)
A key application of this compound is its use as a precursor for α-haloketones, which are highly versatile intermediates for the synthesis of nitrogen-containing heterocycles. The α-carbon of the ketone can be readily halogenated (e.g., brominated) to form 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. googleapis.comasianpubs.orgsvaklifesciences.com This α-bromoketone is an excellent electrophile for condensation reactions.
Thiazole (B1198619) Synthesis: In the classic Hantzsch thiazole synthesis, the α-bromoketone can be reacted with a thioamide. organic-chemistry.org The reaction proceeds via condensation and subsequent cyclization to form a 2,4-disubstituted thiazole ring, incorporating the cyclopropyl (B3062369) and fluorophenyl moieties into the final heterocyclic structure. Thiazole derivatives are of significant interest in medicinal chemistry for their broad range of biological activities. researchgate.netnih.gov
Pyridazine (B1198779) Synthesis: Similarly, pyridazine derivatives can be synthesized by reacting the α-bromoketone with hydrazine (B178648) or substituted hydrazines. researchgate.net The reaction typically involves condensation with a 1,4-dicarbonyl compound or its equivalent, which can be derived from the α-bromoketone, to form the six-membered pyridazine ring. nih.govnih.gov Pyridazines are core structures in many biologically active compounds. organic-chemistry.org
Development of Fluorinated Scaffolds with Tunable Reactivity
The combination of a fluorine atom on the phenyl ring and an adjacent cyclopropyl group creates a unique molecular scaffold with tunable electronic and steric properties. This makes this compound a valuable starting material for creating libraries of fluorinated compounds for drug discovery and materials science.
Electronic Influence of Fluorine: The fluorine atom is a highly electronegative element that exerts a strong electron-withdrawing inductive effect. This modifies the reactivity of the aromatic ring in electrophilic substitution reactions and alters the acidity of adjacent protons. This electronic perturbation is crucial in medicinal chemistry for modulating properties like metabolic stability and binding affinity. nih.gov
Reactivity of the Cyclopropyl Group: The cyclopropyl ring is a strained three-membered carbocycle that behaves in some reactions like a double bond. It can participate in ring-opening reactions under certain catalytic conditions, providing access to linear alkyl chains that would be difficult to synthesize otherwise. nih.govresearchgate.net This unique reactivity allows for the development of diverse molecular frameworks from a single precursor.
The presence of both these motifs allows chemists to fine-tune the reactivity and properties of resulting molecules, making this compound a key building block for creating novel fluorinated scaffolds. nih.gov
Utility in the Total Synthesis of Specific Organic Molecules (e.g., Pharmaceutical Intermediates like Prasugrel)
Perhaps the most well-documented application of this compound is its role as a key intermediate in the synthesis of Prasugrel. asianpubs.orgchemicalbook.com Prasugrel is an antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. chemicalbook.com
The synthesis of Prasugrel heavily relies on derivatives of this compound. A common synthetic route involves the following key steps:
Bromination: The starting ketone, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is first brominated at the α-position to yield 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. googleapis.comasianpubs.org This step activates the molecule for the subsequent nucleophilic substitution.
Condensation: The resulting α-bromoketone is then condensed with a thienopyridine derivative, specifically 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. googleapis.comasianpubs.org This reaction forms the carbon-nitrogen bond that links the two major fragments of the Prasugrel backbone, yielding an intermediate known as desacetyl prasugrel. asianpubs.org
Acetylation: The final step involves the acetylation of the hydroxyl group on the thienopyridine ring using acetic anhydride, which produces the final active pharmaceutical ingredient, Prasugrel. googleapis.comasianpubs.org
The following table summarizes a typical synthetic sequence for Prasugrel starting from the brominated derivative of this compound.
| Step | Reactant 1 | Reactant 2 | Key Product |
| 1 | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel) |
| 2 | Desacetyl Prasugrel | Acetic Anhydride | Prasugrel |
Design and Synthesis of New Ligands or Catalysts
While less documented than its role in pharmaceutical synthesis, the structural features of this compound make it a promising candidate for the design and synthesis of novel ligands and catalysts.
The ketone can be transformed into a variety of functional groups, such as chiral alcohols or amines, which are common coordinating groups in asymmetric catalysis. The synthesis of such ligands would allow for fine-tuning of the catalyst's properties:
Steric Control: The bulky cyclopropyl and fluorophenyl groups can create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction.
Electronic Tuning: The electron-withdrawing fluorine atom can modulate the electronic density of the ligand and, consequently, the catalytic activity of the coordinated metal.
By modifying the core structure of this compound, it is possible to generate a library of new ligands for use in developing highly selective and efficient catalysts for a range of organic transformations. The development of new catalytic systems is a cornerstone of modern green chemistry and process development.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reactivity Profiles
The inherent strain of the cyclopropyl (B3062369) ring in 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one provides a thermodynamic driving force for a variety of ring-opening and cycloaddition reactions. nih.gov While its fundamental reactivity is utilized in current syntheses, a vast landscape of its chemical behavior remains to be explored.
Future investigations are likely to focus on novel cycloaddition strategies. Aryl cyclopropyl ketones, such as the title compound, have been successfully employed in formal [3+2] cycloaddition reactions with olefins and alkynes to generate highly substituted and complex cyclopentane (B165970) structures. nih.govnih.gov These reactions can be initiated through various means, including visible light photocatalysis, which involves the one-electron reduction of the ketone to a radical anion intermediate. nih.govnih.gov Further research could expand the scope of reaction partners, including previously unexplored enynes, to create diverse molecular frameworks rich in sp³ centers. nih.govacs.org
Computational studies have begun to unravel the intricate relationships between the structure of cyclopropyl ketones and their reactivity, particularly in samarium(II) iodide-catalyzed couplings. acs.org These studies reveal that the reactivity is a delicate balance of factors including the stability of the ketyl radical intermediate and the energy barriers of subsequent steps. For aryl cyclopropyl ketones, conjugation with the aromatic ring enhances ketyl radical stabilization and promotes cyclopropane (B1198618) fragmentation. acs.org Applying these computational insights to this compound could predict and guide the discovery of new, previously unattainable transformations.
Another promising area is the exploration of nickel-catalyzed cross-electrophile coupling reactions. A novel method has been developed for the γ-alkylation of cyclopropyl ketones using unactivated primary alkyl chlorides, which proceeds with high regioselectivity. rsc.org Adapting such methodologies to this compound could provide direct access to a range of functionalized derivatives, bypassing the need for pre-generated organometallic reagents. rsc.org
Table 1: Examples of [3+2] Cycloaddition Reactivity with Alkyl Cyclopropyl Ketones
| Entry | Cyclopropyl Ketone Substrate | Coupling Partner | Product Yield (%) | Catalytic Conditions |
| 1 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | 70-90% | SmI₂ / Sm⁰ |
| 2 | Spirocyclic alkyl cyclopropyl ketone | 2,6-dichlorostyrene | 64-74% | SmI₂ / Sm⁰ |
| 3 | Primary alkyl cyclopropyl ketone | Enyne | 70-90% | SmI₂ / Sm⁰ |
This table illustrates the versatility of cyclopropyl ketones in cycloaddition reactions, suggesting potential reactivity pathways for this compound. Data sourced from experimental findings on analogous substrates. nih.govacs.org
Development of Highly Selective and Sustainable Catalytic Systems
The development of advanced catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Current research highlights a shift towards catalysts that are not only highly active but also sustainable and capable of exerting precise stereochemical control.
One major area of development is in photocatalysis. Dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, have enabled highly enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This strategy allows for the independent tuning of the stereocontrolling catalyst without compromising the photocatalyst's performance, opening the door to asymmetric syntheses of complex cyclopentanes from precursors like this compound. nih.gov
Samarium(II) iodide (SmI₂) has emerged as a potent catalyst for formal [3+2] cycloadditions, particularly when stabilized with substoichiometric amounts of metallic samarium (Sm⁰) to prevent catalyst deactivation. nih.govacs.org This robust system is effective for relatively unreactive alkyl cyclopropyl ketones and could be optimized for the specific electronic properties of the 2-fluorophenyl substituent. nih.gov
Furthermore, chemoenzymatic approaches are gaining traction for the synthesis of functionalized cyclopropanes. wpmucdn.com While not directly applied to the title compound, the use of enzymes to catalyze carbene transfer for cyclopropanation represents a sustainable, metal-free alternative for creating chiral cyclopropane derivatives. Future work could involve engineering enzymes to accept substrates like this compound for selective transformations.
Table 2: Comparison of Catalytic Systems for Cyclopropyl Ketone Transformations
| Catalytic System | Reaction Type | Key Advantages | Potential for Sustainability |
| Ru(bpy)₃²⁺ / Lewis Acid | Enantioselective [3+2] Photocataloaddition | High enantioselectivity, construction of quaternary stereocenters | Uses visible light, potential for catalyst recycling |
| SmI₂ / Sm⁰ | Formal [3+2] Cycloaddition | Robust, effective for unreactive substrates, high yields | Reduces reliance on more toxic heavy metals |
| Nickel / NaI | Cross-Electrophile γ-alkylation | High regioselectivity, avoids pre-formed organometallics | High step economy, potential for earth-abundant metal catalysis |
| Biocatalysts (e.g., Myoglobin variants) | Enantioselective Cyclopropanation | High enantioselectivity (>99% ee), metal-free | Operates in aqueous media, biodegradable catalyst |
This table summarizes emerging catalytic systems whose principles could be applied to develop selective and sustainable syntheses involving this compound. nih.govnih.govrsc.orgwpmucdn.com
Integration into Automated and High-Throughput Synthetic Platforms
The structural motif of this compound is a valuable starting point for medicinal chemistry campaigns. Integrating its synthesis and derivatization into automated and high-throughput platforms can significantly accelerate the discovery of new biologically active molecules. rug.nl
Recent advancements have led to the development of small molecule synthesizers capable of rapid, iterative cross-coupling reactions, reducing cycle times by an order of magnitude compared to previous systems. chemrxiv.org Such platforms could be adapted to use building blocks derived from this compound to rapidly generate libraries of analogues for screening. The use of stable intermediates and automated purification processes are key features of these next-generation synthesizers. chemrxiv.org
High-throughput synthesis can be powerfully combined with high-throughput screening methods, such as protein crystallography, to accelerate hit identification. researchgate.net By preparing large libraries of compounds on a nanoscale format using automated technologies like acoustic dispensing, researchers can quickly explore the structure-activity relationship (SAR) of derivatives based on the this compound scaffold. rug.nlresearchgate.net This "on-the-fly" synthesis approach minimizes waste and maximizes the efficiency of the discovery pipeline. rug.nl
Green Chemistry Considerations in Large-Scale Synthesis
As an intermediate for an active pharmaceutical ingredient (API), the large-scale synthesis of this compound must address growing demands for environmental sustainability. unife.it Applying the twelve principles of green chemistry is essential to minimize the environmental impact of its production. unife.itwordpress.com
Future research will focus on developing greener synthetic routes that improve atom economy and reduce waste. This includes exploring solvent-free reaction conditions or replacing hazardous solvents with more benign alternatives like water or bio-based solvents. mdpi.com For instance, patents describe halogenation reactions of the parent ketone using reagents like sulfuryl chloride in dichloromethane, which pose environmental and health risks. google.com Greener alternatives using radical initiators and halogenated hydantoins under light irradiation have been proposed to mitigate these issues. google.com
The use of sustainable catalysts is another key aspect. This involves moving away from stoichiometric reagents and scarce or toxic metals towards catalytic amounts of recyclable, earth-abundant, or biodegradable catalysts. mdpi.comscispace.com The development of continuous flow processes also represents a significant opportunity to improve safety, efficiency, and waste reduction in the large-scale production of this intermediate. unife.it Ultimately, designing processes that are "green-by-design" will be crucial for the long-term viability and environmental responsibility of producing pharmaceuticals derived from this compound. google.comresearchgate.net
Q & A
Q. What are the common synthetic routes for 2-cyclopropyl-1-(2-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, reacting 2-fluorophenylacetone with cyclopropane derivatives under catalytic conditions (e.g., Lewis acids like AlCl₃). Optimization includes varying catalysts, temperature (e.g., 60–80°C), and solvent polarity. A study demonstrated that using anhydrous dichloromethane with slow reagent addition improved yields to >75% by minimizing side reactions .
| Synthetic Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 70°C | 72% |
| Cross-coupling | Pd(PPh₃)₄ | 80°C | 68% |
Q. How is the structural elucidation of this compound performed using crystallographic and spectroscopic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX software ) resolves stereochemistry, revealing dihedral angles between the cyclopropane and fluorophenyl rings (47.6°–63.9°). NMR (¹H/¹³C) identifies key signals: cyclopropyl protons appear as multiplets (δ 1.2–1.8 ppm), while the carbonyl carbon resonates at ~205 ppm in ¹³C NMR. IR confirms the ketone (C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screens include antimicrobial assays (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., ADP receptor binding assays, as seen in prasugrel analogs ). Use in vitro models (e.g., platelet aggregation tests) to assess bioactivity. LC-MS or HPLC validates purity (>99%) before testing .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (GHS Category 4 toxicity) and skin contact. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of cyclopropane-containing analogs?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(OAc)₄ with diazo compounds) enforce stereoselectivity. X-ray crystallography (e.g., ORTEP-3 ) monitors ring puckering and substituent orientation. Computational modeling (DFT) predicts steric effects, guiding ligand design to favor trans/cis cyclopropane configurations .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate results. For instance, discrepancies in ADP receptor inhibition may arise from assay sensitivity; use prasugrel (a structural analog) as a positive control . Statistical meta-analysis of dose-response curves across studies can clarify outliers .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff). Molecular docking (e.g., AutoDock Vina) models interactions with P2Y12 receptors, guided by hydrogen-bonding patterns from crystallographic data . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
Q. How can advanced spectroscopic techniques identify and quantify impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (e.g., 4-hydroxy cyclopentenone derivatives ). High-resolution mass spectrometry (HRMS) differentiates isobaric species. Quantitative ¹⁹F NMR (using CFCl₃ as an internal standard) quantifies fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
